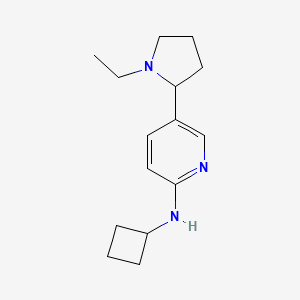
(3-(2-Aminopyrimidin-5-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2-Aminopyrimidin-5-yl)phenyl)methanol: is an organic compound that features a phenyl ring substituted with a methanol group and a pyrimidine ring substituted with an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-(2-Aminopyrimidin-5-yl)phenyl)methanol typically begins with commercially available starting materials such as 2-aminopyrimidine and benzaldehyde derivatives.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and solvents to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3-(2-Aminopyrimidin-5-yl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: (3-(2-Aminopyrimidin-5-yl)phenyl)methanol can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound can be used to study enzyme inhibition mechanisms, particularly those involving pyrimidine-based inhibitors.
Medicine:
Drug Development: this compound is a potential lead compound for the development of new pharmaceuticals, particularly those targeting pyrimidine-related pathways.
Industry:
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Interaction: (3-(2-Aminopyrimidin-5-yl)phenyl)methanol may interact with enzymes that have pyrimidine-binding sites, leading to inhibition or modulation of enzyme activity.
Signal Transduction: The compound may affect signal transduction pathways involving pyrimidine derivatives, potentially leading to changes in cellular processes.
Comparación Con Compuestos Similares
(3-(2-Aminopyrimidin-5-yl)phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(3-(2-Aminopyrimidin-5-yl)phenyl)propane: Similar structure but with a propane group instead of methanol.
Uniqueness:
Functional Group: The presence of the methanol group in (3-(2-Aminopyrimidin-5-yl)phenyl)methanol provides unique reactivity compared to its ethanol and propane analogs.
Biological Activity: The specific substitution pattern and functional groups may result in distinct biological activities and interactions with molecular targets.
Propiedades
Fórmula molecular |
C11H11N3O |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
[3-(2-aminopyrimidin-5-yl)phenyl]methanol |
InChI |
InChI=1S/C11H11N3O/c12-11-13-5-10(6-14-11)9-3-1-2-8(4-9)7-15/h1-6,15H,7H2,(H2,12,13,14) |
Clave InChI |
KZVJQWYXAGVTFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=CN=C(N=C2)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


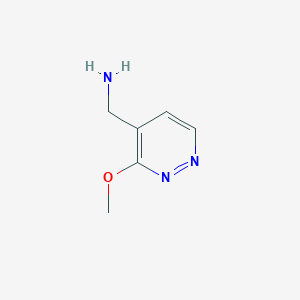
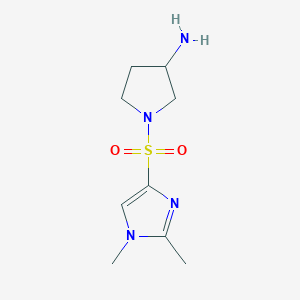
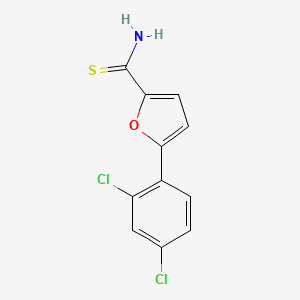

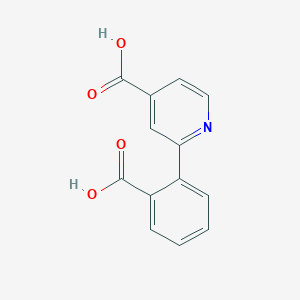

![N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine](/img/structure/B11813786.png)


![5-(Benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylic acid](/img/structure/B11813797.png)



